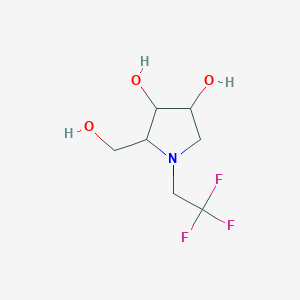
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol (HTP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HTP is a derivative of pyrrolidine, which is a heterocyclic organic compound commonly found in natural products and pharmaceuticals. HTP has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism Of Action
The mechanism of action of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is not fully understood. However, it is believed that 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol exerts its biological activities by modulating various signaling pathways. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol also activates the p38 MAPK pathway, which is involved in cell proliferation and apoptosis. Furthermore, 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical And Physiological Effects
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been found to inhibit the replication of various viruses, including HIV and influenza virus.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol in lab experiments is its ability to exhibit multiple biological activities. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for various research applications. However, one of the limitations of using 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. One potential area of research is the development of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol's anti-cancer properties for the development of novel cancer therapies. Additionally, the anti-viral properties of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol can be further explored for the development of anti-viral drugs. Further studies are also needed to elucidate the mechanism of action of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol and its potential side effects.
Synthesis Methods
The synthesis of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of 2,2,2-trifluoroethylamine with pyrrolidine-3,4-diol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. The purity of the synthesized 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been shown to have anti-viral properties by inhibiting the replication of various viruses, including HIV and influenza virus.
properties
CAS RN |
188905-44-4 |
|---|---|
Product Name |
2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
Molecular Formula |
C7H12F3NO3 |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2 |
InChI Key |
ITBZTMURQMEUAL-UHFFFAOYSA-N |
SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
Canonical SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
synonyms |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
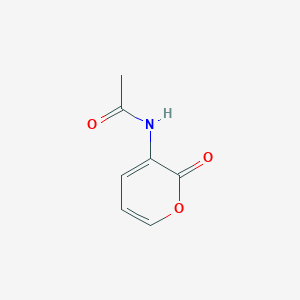
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
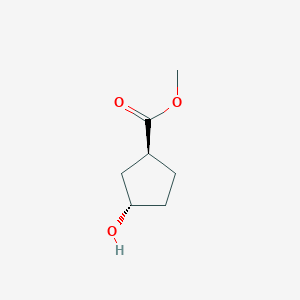
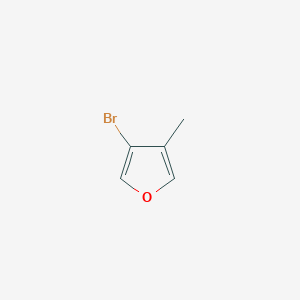
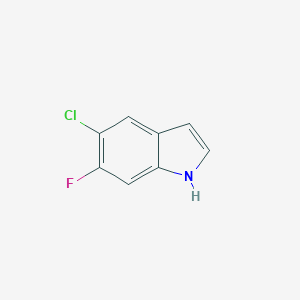
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)
![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)
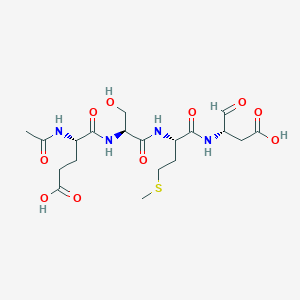
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)
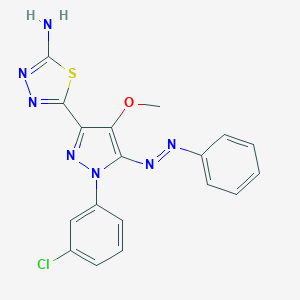
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)